molecular formula C14H12N2O2 B10832003 ethyl 9H-pyrido[3,4-b]indole-1-carboxylate

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No.: B10832003
M. Wt: 240.26 g/mol
InChI Key: CFXOOHNXLDSCHT-UHFFFAOYSA-N
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Description

Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate is a heterocyclic compound that belongs to the class of β-carbolines. This compound is characterized by a fused pyridine and indole ring system, making it a significant structure in medicinal chemistry and pharmacology. β-carbolines are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted indoles .

Scientific Research Applications

Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with various molecular targets. It is known to inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival pathways. By inhibiting PI3K, this compound can induce apoptosis and cell cycle arrest in cancer cells . Additionally, it interacts with DNA and proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 9H-pyrido[3,4-b]indole-1-carboxylate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This ester group can be hydrolyzed to form the corresponding carboxylic acid, providing additional versatility in chemical modifications and applications .

Properties

IUPAC Name

ethyl 9H-pyrido[3,4-b]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXOOHNXLDSCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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